3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(Pyrrolidin-1-YL)-8-azabicyclo[321]octane is a bicyclic compound that features a pyrrolidine ring fused to an azabicyclo[321]octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the resulting tricyclo[3.2.1.02,7]octane intermediate . Another approach includes the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its biological activity and used in medicinal chemistry.
8-Oxabicyclo[3.2.1]octane: Utilized in synthetic organic chemistry for its unique structural properties.
Uniqueness
3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20N2/c1-2-6-13(5-1)11-7-9-3-4-10(8-11)12-9/h9-12H,1-8H2 |
InChI Key |
OIKXCXXVIKMIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC3CCC(C2)N3 |
Origin of Product |
United States |
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